2-Amino-1-(2,4-difluorophenyl)ethanone hydrochloride

説明

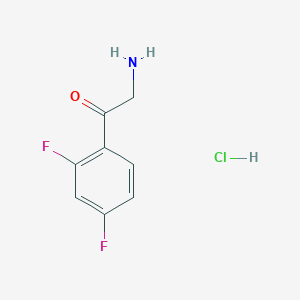

2-Amino-1-(2,4-difluorophenyl)ethanone hydrochloride is a fluorinated acetophenone derivative with the molecular formula C₈H₇F₂NO·HCl (molecular weight: 207.6 g/mol). The compound features a ketone group at the 1-position of the ethanone backbone, an amino group at the 2-position, and a 2,4-difluorophenyl substituent. Fluorine atoms at the 2- and 4-positions of the aromatic ring enhance the compound's lipophilicity and metabolic stability, making it relevant in pharmaceutical intermediates and organic synthesis .

For example, nitro-group reduction using hydriodic acid/acetic acid mixtures (as seen in hydroxy-substituted analogs) or treatment with ammonia to isolate the hydrochloride salt .

特性

IUPAC Name |

2-amino-1-(2,4-difluorophenyl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO.ClH/c9-5-1-2-6(7(10)3-5)8(12)4-11;/h1-3H,4,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVNYKZOEFAMYSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641019 | |

| Record name | 2-Amino-1-(2,4-difluorophenyl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

786719-60-6 | |

| Record name | 2-Amino-1-(2,4-difluorophenyl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Mechanism and Conditions

-

Amination :

-

Substrate : 1-(2,4-difluorophenyl)-2-bromoethanone (1 equiv).

-

Reagent : HMTA (1.2 equiv) in tetrahydrofuran (THF)/water (3:1 v/v).

-

Temperature : 25–30°C.

-

Time : 30 minutes (vs. 24 hours in traditional solvents).

-

Outcome : Formation of 2-amino-1-(2,4-difluorophenyl)ethanone as a free base.

The THF-water system enhances reaction kinetics by solubilizing both organic and inorganic components, while water prevents polymerization byproducts.

-

-

Hydrochloride Salt Formation :

Advantages Over Conventional Methods

-

Efficiency : 30-minute reaction time vs. multi-hour protocols.

-

Yield : 85–95% isolated yield after salt formation.

-

Scalability : Compatible with continuous-flow reactors due to exothermic control.

Alternative Pathways: Reductive Amination and Thiourea Cyclization

While the HMTA route dominates industrial production, emerging strategies explore reductive amination and photochemical cyclization:

Reductive Amination of 1-(2,4-Difluorophenyl)ethanone

Visible Light-Mediated Cyclodesulfurization

Adapted from benzimidazole synthesis, this method remains exploratory for fluorinated acetophenones:

-

Intermediate : Thiourea derivative of 2-amino-1-(2,4-difluorophenyl)ethanone.

-

Conditions : Visible light (450 nm), photocatalyst-free, 6 hours.

-

Challenges : Low functional group tolerance and unoptimized yields (40–50%).

Industrial-Scale Optimization

Solvent Selection and Reaction Engineering

Purification Protocols

-

Recrystallization Solvents : Methanol (single solvent) vs. ethanol/water (mixed).

-

Chromatography : Reserved for analytical standards (C18 column, 0.1% formic acid/acetonitrile).

Analytical Characterization

Spectroscopic Validation

科学的研究の応用

Medicinal Chemistry

2-Amino-1-(2,4-difluorophenyl)ethanone hydrochloride serves as an intermediate in the synthesis of pharmaceutical compounds targeting neurological and psychiatric disorders. Its structural similarity to biologically active molecules allows it to interact with specific receptors and enzymes.

- Mechanism of Action : The amino group facilitates hydrogen bonding with target proteins, while the difluorophenyl moiety enhances lipophilicity and binding affinity .

Organic Synthesis

This compound is utilized as a building block for synthesizing more complex organic molecules. Its reactivity allows for various chemical transformations, including oxidation and reduction reactions.

- Reactions :

- Oxidation to form oximes or nitriles.

- Reduction to convert ketones to alcohols .

Biological Studies

Research indicates that this compound exhibits significant biological activity:

- Enzyme Inhibition : It has shown potential in inhibiting metabolic enzymes, leading to therapeutic effects in various diseases.

- Antimicrobial Activity : Demonstrated effectiveness against pathogens like Candida albicans, with a Minimum Inhibitory Concentration (MIC) comparable to established antifungal agents .

| Compound | MIC (µg/mL) | Pathogen |

|---|---|---|

| This compound | 0.020 | Candida albicans |

| Fluconazole | 0.025 | Candida albicans |

Agricultural Applications

The compound is also noted for its herbicidal properties, making it significant in agriculture:

- Herbicide Use : Targets specific weeds while minimizing damage to crops through selective inhibition of biochemical pathways in plants .

Anticancer Activity

A study evaluated the cytotoxic effects of this compound on breast cancer cells (MDA-MB-231):

- The compound exhibited significant cytotoxicity with an IC50 value of 0.4 µM, demonstrating higher potency than standard chemotherapeutics like cisplatin.

| Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |

|---|---|---|---|

| MDA-MB-231 | 0.4 | Cisplatin | 31 |

| HT-29 | 0.5 | Cisplatin | 50 |

Antifungal Activity Study

In another investigation involving antifungal activity, derivatives including this compound were shown to have enhanced efficacy against Candida species compared to non-fluorinated counterparts .

作用機序

The mechanism of action of 2-amino-1-(2,4-difluorophenyl)ethanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the difluorophenyl moiety play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific application and target.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituted Fluorophenyl Derivatives

(a) 2-Amino-1-(2-fluorophenyl)ethanone Hydrochloride (CAS 456-00-8)

- Structure : Single fluorine atom at the 2-position of the phenyl ring.

- Molecular Weight : 189.6 g/mol.

- Key Differences : Reduced lipophilicity compared to the difluoro analog. Similarity score of 0.94 indicates high structural overlap but distinct electronic properties due to fewer electron-withdrawing fluorine atoms .

(b) 2-Amino-1-(3,5-difluorophenyl)ethanone Hydrochloride

- Structure : Fluorine atoms at the 3- and 5-positions.

(c) 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone Hydrochloride

Hydroxy- and Methoxy-Substituted Analogs

(a) 2-Amino-1-(2-hydroxyphenyl)ethanone Hydrochloride (CAS 72481-17-5)

- Structure : Hydroxyl group at the 2-position.

- Molecular Weight : 187.6 g/mol.

- Key Differences : The hydroxyl group increases polarity and hydrogen-bonding capacity, leading to higher aqueous solubility (e.g., in ammonia solutions) but lower lipid solubility compared to fluorinated analogs. Melting point: 217–220°C .

(b) 2-Amino-1-(4-methoxyphenyl)ethanone Hydrochloride (CAS 3883-94-1)

- Structure : Methoxy group at the 4-position.

- Molecular Weight : 201.7 g/mol.

- Key Differences : Methoxy’s electron-donating nature enhances resonance stabilization of the aromatic ring, contrasting with fluorine’s electron-withdrawing effect. This difference may influence reactivity in electrophilic substitutions .

Halogenated and Heterocyclic Derivatives

(a) bk-2C-B HCl (2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone Hydrochloride)

- Structure : Bromine and methoxy substituents.

- Key Differences: Used as a cathinone derivative in pharmacological research. Bromine enhances molecular weight (331.6 g/mol) and alters metabolic pathways .

(b) 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone Hydrochloride

Comparative Data Tables

Table 1: Physical and Structural Properties

| Compound Name | CAS Number | Molecular Weight (g/mol) | Substituents | Melting Point (°C) |

|---|---|---|---|---|

| 2-Amino-1-(2,4-difluorophenyl)ethanone HCl | - | 207.6 | 2,4-difluorophenyl | Not Reported |

| 2-Amino-1-(2-fluorophenyl)ethanone HCl | 456-00-8 | 189.6 | 2-fluorophenyl | Not Reported |

| 2-Amino-1-(2-hydroxyphenyl)ethanone HCl | 72481-17-5 | 187.6 | 2-hydroxyphenyl | 217–220 |

| 2-Amino-1-(4-methoxyphenyl)ethanone HCl | 3883-94-1 | 201.7 | 4-methoxyphenyl | Not Reported |

| bk-2C-B HCl | - | 331.6 | 4-bromo-2,5-dimethoxyphenyl | Not Reported |

生物活性

2-Amino-1-(2,4-difluorophenyl)ethanone hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C9H10ClF2N

- Molecular Weight : 205.63 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The presence of the amino group allows for hydrogen bonding with target proteins, while the difluorophenyl moiety enhances lipophilicity and binding affinity.

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in various diseases.

- Cellular Uptake : Its structure may facilitate active transport mechanisms, enhancing cellular uptake and bioavailability.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. A study highlighted its effectiveness against Candida albicans, with a Minimum Inhibitory Concentration (MIC) comparable to established antifungal agents.

| Compound | MIC (µg/mL) | Pathogen |

|---|---|---|

| This compound | 0.020 | Candida albicans |

| Fluconazole | 0.025 | Candida albicans |

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in several cancer cell lines. Notably, it has demonstrated significant cytotoxicity against breast cancer cells (MDA-MB-231), with IC50 values indicating higher potency than standard chemotherapeutics like cisplatin.

| Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |

|---|---|---|---|

| MDA-MB-231 | 0.4 | Cisplatin | 31 |

| HT-29 | 0.5 | Cisplatin | 50 |

Study on Antifungal Activity

A recent study evaluated the antifungal activity of various derivatives, including this compound. The results showed that compounds with fluorinated phenyl groups had enhanced activity against Candida species compared to their non-fluorinated counterparts .

Study on Cytotoxicity

In another investigation involving breast cancer cells, treatment with the compound resulted in apoptosis as evidenced by flow cytometry analysis. The study indicated that the compound induced cell cycle arrest and increased sub-G1 phase populations, suggesting its potential as an anticancer agent .

Q & A

Q. What are the recommended synthetic routes for preparing 2-Amino-1-(2,4-difluorophenyl)ethanone hydrochloride?

- Methodological Answer : The synthesis typically involves condensation reactions between substituted phenyl precursors and aminoacetone derivatives. For fluorinated analogs, nucleophilic aromatic substitution (SNAr) is often employed due to the electron-withdrawing nature of fluorine groups. For example:

- Start with 2,4-difluorophenylacetic acid or its ester. React with ammonium acetate or urea under acidic conditions (e.g., HCl) to introduce the amino group.

- Purify via recrystallization using ethanol or methanol, as demonstrated for structurally similar compounds like 2-amino-1-(3,5-difluorophenyl)ethanone hydrochloride .

- Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via melting point analysis (e.g., compounds with difluoro substituents often exhibit melting points >240°C) .

Q. How can the structural and purity characteristics of this compound be validated?

- Methodological Answer :

- Spectroscopy : Use - and -NMR to confirm the presence of the 2,4-difluorophenyl group (e.g., distinct splitting patterns for aromatic protons) and the ethanone backbone. IR spectroscopy can verify the carbonyl stretch (~1700 cm) and NH vibrations .

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula CHFNO·HCl (expected [M+H] at m/z 218.04).

- X-ray Diffraction : For absolute confirmation, single-crystal X-ray analysis is recommended, as seen in studies of related halogenated acetophenones .

Q. What are the stability considerations for this compound under laboratory conditions?

- Methodological Answer :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures. For example, analogs like 2-amino-4'-chloroacetophenone hydrochloride decompose above 260°C .

- Light and Moisture Sensitivity : Store in amber vials at 2–8°C to prevent hydrolysis or photodegradation, as fluorine substituents may increase susceptibility to moisture .

Advanced Research Questions

Q. How do substituent positions (2,4-difluoro vs. other halogen placements) influence reactivity in downstream reactions?

- Methodological Answer :

- Electronic Effects : The 2,4-difluoro substitution creates a strongly electron-deficient aromatic ring, enhancing reactivity in SNAr or cross-coupling reactions. Compare with 4-fluoro analogs (e.g., 2-amino-1-(4-fluorophenyl)ethanone hydrochloride), which show reduced electrophilicity due to fewer electron-withdrawing groups .

- Steric Effects : Fluorine at the 2-position introduces steric hindrance, potentially slowing reactions at the para position. Kinetic studies using HPLC or in situ IR can quantify these effects .

Q. How can contradictions in spectral or analytical data be resolved during characterization?

- Methodological Answer :

- Cross-Validation : Combine multiple techniques (e.g., NMR, MS, and elemental analysis) to confirm molecular identity. For example, discrepancies in melting points (e.g., observed 245°C vs. literature 249°C) may arise from polymorphic forms, which can be resolved via powder XRD .

- Impurity Profiling : Use HPLC with a C18 column and UV detection (λ = 254 nm) to identify byproducts. Reference standards like noradrenaline tartrate impurities (e.g., 2-amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride) highlight the importance of gradient elution optimization .

Q. What strategies optimize HPLC methods for quantifying trace impurities in this compound?

- Methodological Answer :

- Column Selection : Use a polar-embedded C18 column to resolve polar impurities (e.g., unreacted precursors or hydrolysis products).

- Mobile Phase : A gradient of acetonitrile and 0.1% formic acid in water improves peak symmetry for fluorinated compounds.

- Detection : Couple with tandem MS (LC-MS/MS) for sensitivity down to ppm levels, as demonstrated in studies of amphetamine derivatives .

Q. How can structural analogs inform predictions of biological activity for this compound?

- Methodological Answer :

- In Silico Modeling : Use docking studies with target proteins (e.g., enzymes or receptors) based on analogs like 2-[3-(2,4-difluorophenyl)-isoxazolyl] derivatives, which show activity in neurological assays .

- In Vitro Screening : Test against cell lines expressing fluorophore-tagged targets (e.g., GPCRs) using fluorescence polarization. Compare IC values with non-fluorinated analogs to assess fluorine’s impact on binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。